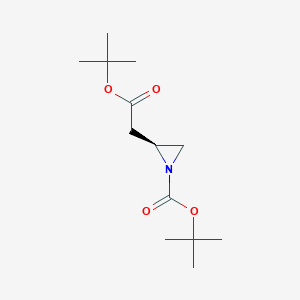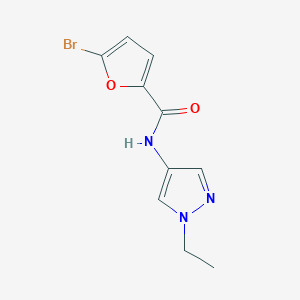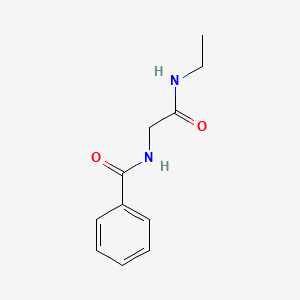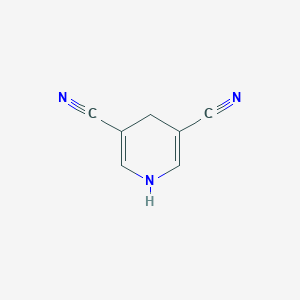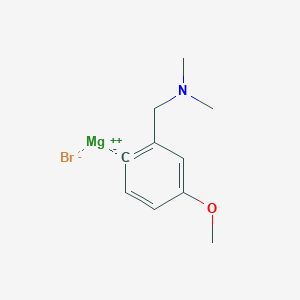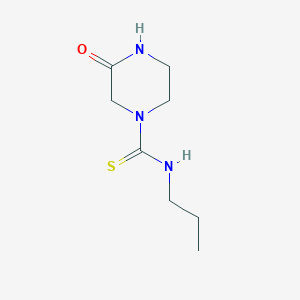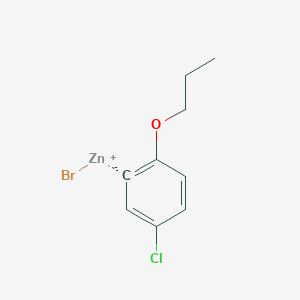
3-Chloro-6-n-propyloxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-n-propyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule makes it highly reactive and useful for various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-6-n-propyloxyphenylzinc bromide typically involves the reaction of 3-chloro-6-n-propyloxyphenyl bromide with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Chloro-6-n-propyloxyphenyl bromide+Zn→3-Chloro-6-n-propyloxyphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of organozinc compounds like this compound is often performed using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The continuous flow technique enhances mass and heat transfer, speeds up the mixing of the reaction, and allows for precise control of reaction parameters .
化学反应分析
Types of Reactions
3-Chloro-6-n-propyloxyphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst and a base such as triethylamine.
Substitution Reactions: Common reagents include various nucleophiles like amines, alcohols, and thiols. The reactions are usually performed in the presence of a suitable solvent like THF or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Negishi coupling, the primary product is a new carbon-carbon bond between the aryl group of the organozinc reagent and the organic halide .
科学研究应用
3-Chloro-6-n-propyloxyphenylzinc bromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Chloro-6-n-propyloxyphenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The organic halide reacts with the metal catalyst, forming a metal-halide complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal catalyst.
Reductive Elimination: The metal catalyst facilitates the formation of a new carbon-carbon bond and regenerates the catalyst.
相似化合物的比较
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: Used in photodynamic therapy and as a photosensitizer.
6-Ethoxy-6-oxohexylzinc(II) bromide: Used in similar cross-coupling reactions.
Uniqueness
3-Chloro-6-n-propyloxyphenylzinc bromide is unique due to its specific reactivity and functional group tolerance in cross-coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a valuable reagent in organic synthesis .
属性
分子式 |
C9H10BrClOZn |
|---|---|
分子量 |
314.9 g/mol |
IUPAC 名称 |
bromozinc(1+);1-chloro-4-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H10ClO.BrH.Zn/c1-2-7-11-9-5-3-8(10)4-6-9;;/h3-5H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
AFQJXSXGURCNEO-UHFFFAOYSA-M |
规范 SMILES |
CCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


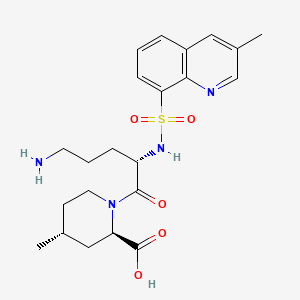
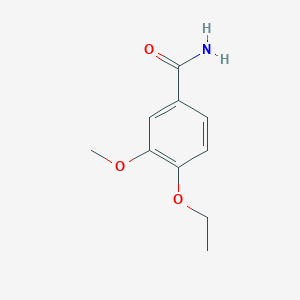
![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)

